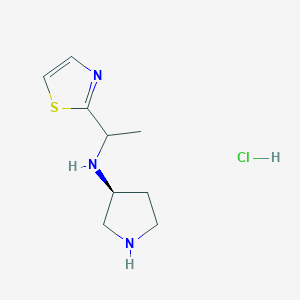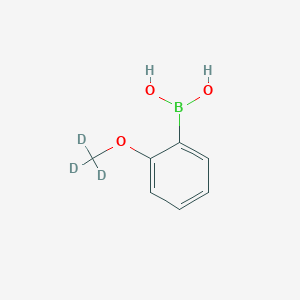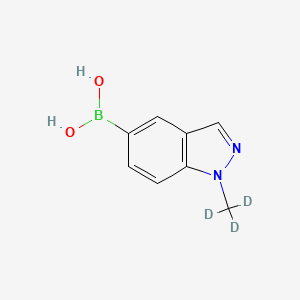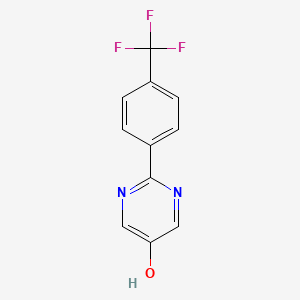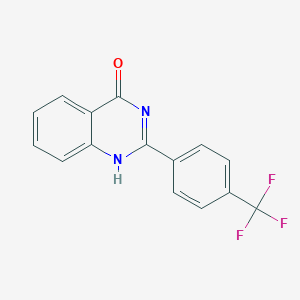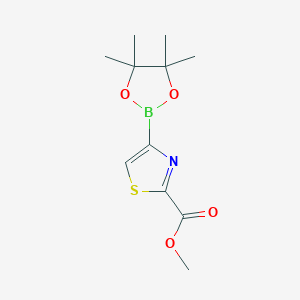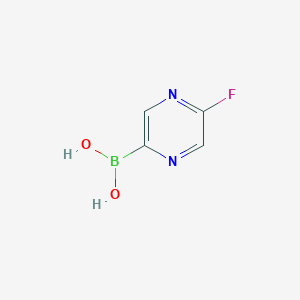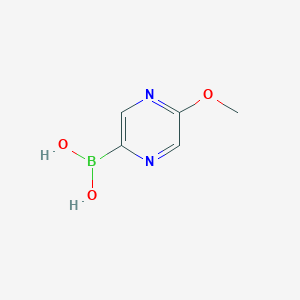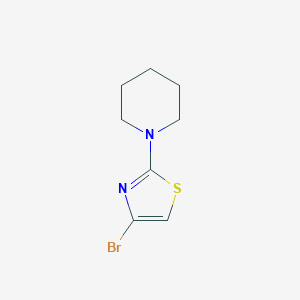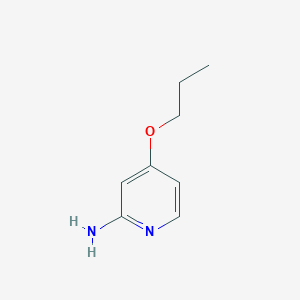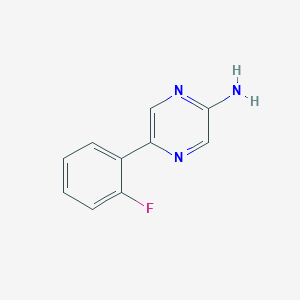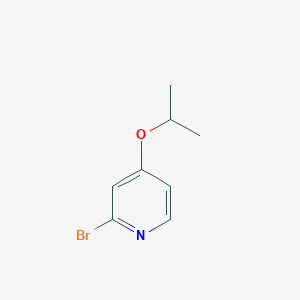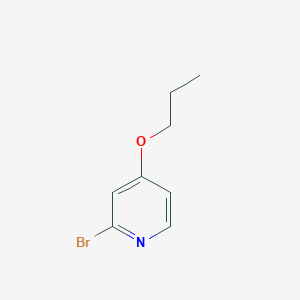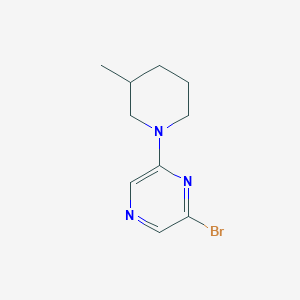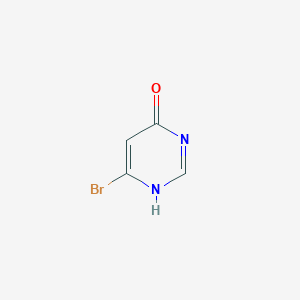
CID 45788080
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 45788080 is a useful research compound. Its molecular formula is C4H3BrN2O and its molecular weight is 174.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 45788080 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 45788080 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Phage therapy, which involves using bacteriophages (viruses that infect bacteria), has gained attention as an alternative to antibiotics. These phages can specifically target and kill bacterial strains, making them a potential tool for combating antibiotic-resistant bacteria . Researchers explore the use of phages like CID 45788080 in treating bacterial infections.
Biofilm Disruption
Biofilms are complex microbial communities that adhere to surfaces and contribute to chronic infections. Phages can penetrate biofilms and disrupt them, potentially aiding wound healing and preventing device-related infections . CID 45788080 might have similar biofilm-disrupting properties.
Agricultural Applications
Phages can target plant pathogens, offering a natural and environmentally friendly approach to crop protection. CID 45788080 or related phages could be investigated for controlling plant diseases .
Food Safety
Phages are studied for their ability to reduce bacterial contamination in food products. Researchers explore their use in controlling pathogens like Salmonella and E. coli. CID 45788080 might have potential applications in food safety .
Veterinary Medicine
Phage therapy extends to veterinary medicine. Researchers investigate phages for treating bacterial infections in animals. CID 45788080 could be explored in this context .
Environmental Remediation
Phages play a role in environmental cleanup by targeting specific bacteria. CID 45788080 might contribute to bioremediation efforts, such as cleaning up oil spills or contaminated water .
Propiedades
IUPAC Name |
6-bromo-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTSUBVUTCTJNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=NC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=NC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45788080 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

